Cyclododecylmethanol

Description

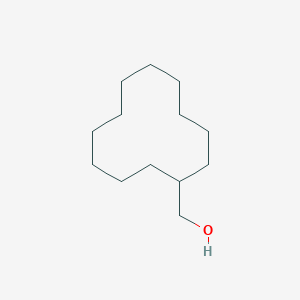

Structure

3D Structure

Properties

IUPAC Name |

cyclododecylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYWAZNRRQRPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172316 | |

| Record name | Hydroxymethylcyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-12-2 | |

| Record name | Cyclododecanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethylcyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxymethylcyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethylcyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Cyclododecylmethanol

An In-Depth Technical Guide to Cyclododecylmethanol: Properties, Synthesis, and Applications

Introduction

This compound, a unique primary alcohol, presents a fascinating molecular architecture for researchers in chemistry and drug development. It is characterized by a large, flexible twelve-membered hydrocarbon ring attached to a hydroxymethyl group. This structure imparts a distinct combination of properties: the cyclododecane moiety provides significant lipophilicity and steric bulk, while the primary alcohol functional group serves as a versatile handle for chemical modification.

This guide offers a comprehensive exploration of the physical and chemical properties of this compound. It is intended for scientists and professionals who require a deep technical understanding of this compound for applications ranging from synthetic chemistry to the design of novel therapeutic agents and advanced materials. We will delve into its synthesis, reactivity, analytical characterization, and potential applications, providing both foundational knowledge and practical insights.

Chemical Identity and Descriptors

Precise identification is the cornerstone of chemical research. This compound is cataloged under several identifiers across various chemical databases.

| Descriptor | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1892-12-2 | PubChem[1] |

| Molecular Formula | C₁₃H₂₆O | PubChem[1] |

| Molecular Weight | 198.34 g/mol | PubChem[1] |

| InChI | InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2 | PubChem[1] |

| InChIKey | JQYWAZNRRQRPNN-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1CCCCCC(CCCCC1)CO | PubChem[1] |

| Synonyms | Cyclododecanemethanol, Hydroxymethylcyclododecane | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its macrocyclic structure and the presence of the hydroxyl group. The large nonpolar ring structure renders the molecule generally insoluble in aqueous media, a critical consideration for formulation and drug delivery.

| Property | Value | Remarks / Method | Source |

| Physical State | Solid | - | Fisher Scientific[2] |

| Appearance | White solid | - | Fisher Scientific[2] |

| Melting Point | 76 - 79 °C | - | Fisher Scientific[2] |

| Boiling Point | 272.7 °C | at 760 mmHg | Fisher Scientific[2] |

| Flash Point | 138 °C | Closed cup | Fisher Scientific[2] |

| Autoignition Temp. | 380 °C | - | Fisher Scientific[2] |

| Water Solubility | Insoluble | The large hydrophobic ring dominates. | Fisher Scientific[2] |

| XLogP3-AA | 5.2 | Computed; indicates high lipophilicity. | PubChem[1] |

| Hydrogen Bond Donor | 1 | From the hydroxyl group. | PubChem[1] |

| Hydrogen Bond Acceptor | 1 | From the oxygen atom. | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed | PubChem[1] |

Synthesis and Reactivity

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the reduction of a cyclododecane-based carboxylic acid or its corresponding ester. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is effective for this transformation. The causality for this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the resonance-stabilized carboxylate or ester functional group.

Caption: General workflow for the synthesis of this compound.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF. The flask is cooled to 0°C in an ice bath.

-

Reaction: A solution of cyclododecanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain a gentle reaction. The choice of dropwise addition at low temperature is critical to manage the exothermic nature of the reaction.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Quenching: The mixture is cooled again to 0°C, and the excess LiAlH₄ is cautiously quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This self-validating protocol ensures the safe decomposition of the reactive hydride and results in a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: The resulting slurry is filtered, and the solid precipitate is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by its primary alcohol functional group. The large cyclododecyl ring is relatively inert but can exert significant steric influence on the reaction rates and outcomes.

-

Oxidation: As a primary alcohol, this compound can be oxidized to cyclododecanecarbaldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will further oxidize the intermediate aldehyde to cyclododecanecarboxylic acid.

-

Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. The bulky cyclododecyl group in the resulting ester can be exploited to create molecular probes or drugs with specific steric and lipophilic properties.

-

Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. Strong peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the cyclododecane ring. A distinct C-O stretching vibration will appear around 1050 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH), typically as a doublet around 3.4-3.6 ppm (splitting will depend on coupling to the adjacent methine proton). The single proton on the carbon bearing the hydroxymethyl group (-CH-) will appear as a multiplet. The 22 protons of the cyclododecane ring will produce a complex, broad multiplet in the upfield region (typically 1.2-1.6 ppm) due to extensive signal overlap and complex spin-spin coupling. The hydroxyl proton (-OH) will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbon of the -CH₂OH group around 60-68 ppm. The carbon atom of the ring to which the hydroxymethyl group is attached will resonate at a specific chemical shift, while the other eleven methylene carbons of the large ring will likely show several overlapping signals in the 20-40 ppm range, reflecting the conformational flexibility of the ring.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 198. The spectrum will also display characteristic fragmentation patterns, such as the loss of a water molecule (M-18) and the loss of the CH₂OH group (M-31).

Chromatographic Methods

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for assessing the purity of this compound. A nonpolar column (e.g., DB-5) is typically used.

-

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative purification, reverse-phase HPLC can be employed, although the lack of a strong chromophore means that detection would likely require a universal detector such as a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Applications in Research and Drug Development

While not a widely commercialized compound, the unique structure of this compound makes it a valuable tool for specialized research.

-

Medicinal Chemistry: The large, lipophilic cyclododecyl group can be incorporated into drug candidates to enhance their binding to hydrophobic pockets within biological targets like enzymes or receptors. This strategy is often used to improve potency and selectivity. Its high LogP value suggests it can be used to increase the lipid solubility of a parent molecule, which may affect its pharmacokinetic profile, such as membrane permeability and distribution.

-

Materials Science: As a monofunctional alcohol with a large, flexible ring, it can be used to synthesize unique polymers and liquid crystals. The cyclododecyl moiety can act as a bulky side chain, influencing the packing and thermal properties of the resulting materials.

-

Supramolecular Chemistry: The hydrophobic cyclododecyl group can participate in host-guest interactions, similar in principle, though not in structure, to how cyclodextrins encapsulate guest molecules.[3][4] This could be explored for creating novel delivery systems or sensors.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements: It may cause long-lasting harmful effects to aquatic life.[1]

-

Precautionary Measures:

-

Handling: Avoid contact with skin and eyes.[2] Do not breathe dust.[2] Handle in accordance with good industrial hygiene and safety practices in a well-ventilated area.[2][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

-

Conclusion

This compound is more than just a simple primary alcohol; it is a specialized chemical building block whose true potential lies in the strategic application of its distinct structural features. Its large, flexible, and lipophilic macrocycle, combined with a synthetically versatile hydroxyl group, provides a platform for innovation. For researchers in drug discovery, it offers a means to probe hydrophobic spaces in biological targets, while for material scientists, it presents an opportunity to design polymers and other materials with unique physical properties. A thorough understanding of its synthesis, reactivity, and analytical profile—as detailed in this guide—is the first step toward unlocking its full scientific potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link].

-

Chen, G., & Jiang, M. (2011). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Journal of Physical Chemistry B, 115(40), 11815-11830. Retrieved from [Link].

-

Jacob, S., & Nair, A. B. (2018). Pharmaceutical applications of cyclodextrins: Basic science and product development. Journal of Pharmaceutical Sciences, 107(11), 2779-2789. Retrieved from [Link].

-

Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. Retrieved from [Link].

-

Brewster, M. E., & Loftsson, T. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(9), 1151-1160. Retrieved from [Link].

-

Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Retrieved from [Link].

-

Gali, M., et al. (2024). Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. Molecules, 29(19), 4583. Retrieved from [Link].

Sources

- 1. Cyclododecanemethanol | C13H26O | CID 74686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

A Researcher's Guide to the Spectroscopic Characterization of Cyclododecylmethanol

This technical guide provides an in-depth analysis of the spectroscopic data for cyclododecylmethanol (C₁₃H₂₆O), a key intermediate in various chemical syntheses. As researchers and professionals in drug development and materials science, a thorough understanding of the structural features of such molecules is paramount. This document serves as a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and experimental insights.

Molecular Structure and its Spectroscopic Implications

This compound is a primary alcohol attached to a large, flexible 12-membered carbon ring. This unique structure, consisting of a polar hydroxyl group and a nonpolar, sterically demanding cyclododecyl moiety, gives rise to distinct spectroscopic signatures. The high degree of conformational flexibility in the cyclododecane ring can lead to complex NMR spectra due to the potential for multiple, closely-spaced signals from the methylene protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique.

Experimental Protocol: Electron Ionization Mass Spectrometry

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•). The M⁺• and its subsequent fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z Value | Proposed Fragment | Significance |

| 198 | [C₁₃H₂₆O]⁺• | Molecular Ion (M⁺•) |

| 180 | [M - H₂O]⁺• | Loss of water (dehydration), a common fragmentation for alcohols.[1][2] |

| 167 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 57 | [C₄H₉]⁺ | A complex ring cleavage, characteristic of cyclic alcohols.[3] |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, a characteristic fragmentation of primary alcohols.[3] |

Causality of Fragmentation: The initial ionization event, the removal of a non-bonding electron from the oxygen atom, results in a radical cation.[4] This species is unstable and undergoes fragmentation through established pathways to form more stable carbocations. The loss of a water molecule is a thermodynamically favorable process for alcohols.[1][2] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a dominant pathway for primary alcohols due to the formation of a resonance-stabilized oxonium ion.[2]

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

A small amount of neat this compound is placed directly on the diamond crystal of the ATR accessory. The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. This technique requires minimal sample preparation and is highly reproducible.[5]

Data Interpretation

The IR spectrum of this compound displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3330 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules.[6][7][8] |

| 2925, 2855 | C-H stretch | Alkane (-CH₂) | Strong absorptions characteristic of the numerous methylene groups in the cyclododecyl ring. |

| ~1465 | C-H bend | Alkane (-CH₂) | Scissoring and bending vibrations of the methylene groups. |

| ~1050 | C-O stretch | Primary Alcohol | This strong absorption is diagnostic for the C-O single bond in a primary alcohol.[9][10] |

Expert Insight: The position of the C-O stretching vibration can be used to distinguish between primary, secondary, and tertiary alcohols. For primary alcohols like this compound, this peak typically appears around 1050 cm⁻¹.[9][10] The very broad O-H stretch is a definitive indicator of the presence of an alcohol and the intermolecular hydrogen bonding that occurs in the condensed phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.

¹H NMR Spectroscopy Data Interpretation

The ¹H NMR spectrum of this compound is relatively simple, with three main groups of signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | Doublet | 2H | -CH₂-OH |

| ~1.55 | Multiplet | 1H | -CH-CH₂OH |

| ~1.35 | Broad Multiplet | 22H | -(CH₂)₁₁- |

Interpretation:

-

The doublet at ~3.45 ppm corresponds to the two protons of the methylene group attached to the hydroxyl group. These protons are deshielded by the electronegative oxygen atom. The signal is split into a doublet by the adjacent methine proton.

-

The multiplet at ~1.55 ppm is assigned to the single proton on the carbon bearing the hydroxymethyl group. Its multiplicity is complex due to coupling with the two protons of the adjacent methylene group and the protons on the neighboring carbons of the ring.

-

The large, broad multiplet centered around 1.35 ppm arises from the 22 protons of the eleven methylene groups in the cyclododecyl ring. The overlapping signals from these chemically similar but not identical protons result in a complex, unresolved multiplet.

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~68.5 | -CH₂-OH |

| ~40.0 | -CH-CH₂OH |

| ~24-22 | -(CH₂)₁₁- |

Interpretation:

-

The signal at ~68.5 ppm is assigned to the carbon of the methylene group bonded to the hydroxyl group. This carbon is significantly deshielded due to the electronegativity of the oxygen atom.

-

The peak around 40.0 ppm corresponds to the methine carbon of the cyclododecyl ring to which the hydroxymethyl group is attached.

-

The group of signals in the ~24-22 ppm range arises from the eleven methylene carbons of the cyclododecyl ring. Due to the conformational flexibility of the large ring, these carbons may not be perfectly equivalent, leading to a cluster of closely spaced peaks rather than a single sharp signal.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive structural confirmation of this compound. The mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns of a primary cyclic alcohol. The IR spectrum confirms the presence of the hydroxyl and alkyl functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their scientific endeavors.

References

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.

- Al-Dhaher, T. A. (2012). Study of the Conformational Dependence of 13C Chemical Shifts of Cycloalkanes using Regression Analysis Method. Jordan Journal of Chemistry, 7(3), 279-292.

-

Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

GCMS Section 6.10. Whitman College. Retrieved from [Link]

-

IR Spectrum: Alcohols and Phenols. Química Orgánica. Retrieved from [Link]

-

IR: alcohols. University of Colorado Boulder. Retrieved from [Link]

-

Alcohol: Mass Spectra Fragmentation Patterns. Michigan State University. Retrieved from [Link]

- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 22-29.

-

General procedure for the preparation of α-hydroxy ketones. The Royal Society of Chemistry. Retrieved from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [Link]

-

13C nmr spectrum of cyclopropane C3H6. Doc Brown's Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

- Burke, J. J., & Lauterbur, P. C. (1961). C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. Journal of the American Chemical Society, 83(2), 326-331.

-

Interpreting. OpenOChem Learn. Retrieved from [Link]

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. Retrieved from [Link]

-

Video: Mass Spectrometry: Alcohol Fragmentation. JoVE. Retrieved from [Link]

-

ATR‐FTIR spectra of liquid products. ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596). Human Metabolome Database. Retrieved from [Link]

-

1 13C NMR 100 MHz CDCl3. University of Edinburgh. Retrieved from [Link]

-

13C NMR Chemical Shift Table. University of California, Los Angeles. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

O Chem: Interpreting 'HNMR for an Alcohol. Reddit. Retrieved from [Link]

-

FTIR-ATR spectrum indicating bands for-OH,-NH and COC present in the bioflocculant. ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000149). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001875). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0000806). Human Metabolome Database. Retrieved from [Link]

-

¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the... ResearchGate. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Cyclododecanol. NIST WebBook. Retrieved from [Link]

-

ATR-FTIR spectra of CDs with different surface chemistries. ResearchGate. Retrieved from [Link]

-

Expanded experimental and calculated methanol spectra. ResearchGate. Retrieved from [Link]

-

Ex situ ATR-FTIR spectra of a-CD/KOH dissolved in DMSO. ResearchGate. Retrieved from [Link]

- Mitchell, L., et al. (2014). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 98, 344-353.

-

Mass Spectrum (Electron Ionization) (HMDB0155830). Human Metabolome Database. Retrieved from [Link]

-

Cyclohexane. NIST WebBook. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 5. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Cyclododecylmethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Cyclododecylmethanol (CAS No. 1892-12-2), a key chemical intermediate with significant potential in various research and development applications, including organic synthesis and as a building block for novel therapeutic agents. This document delves into its molecular structure, synthesis, physicochemical properties, key applications, and safety protocols, offering a valuable resource for scientists and professionals in the field.

Core Identification and Molecular Structure

This compound is a primary alcohol featuring a twelve-membered carbocyclic ring. Its unique structural characteristics, including a large, flexible, and lipophilic cyclododecane moiety coupled with a reactive hydroxyl group, make it a valuable synthon for introducing bulky aliphatic groups into target molecules.

CAS Number: 1892-12-2[1]

Molecular Formula: C₁₃H₂₆O[1]

Synonyms:

Molecular Structure Diagram

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions and for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Weight | 198.34 g/mol | [1] |

| Appearance | Data not readily available; likely a solid or high-boiling liquid at room temperature. | |

| Boiling Point | 298.7 °C at 760 mmHg | [1] |

| Flash Point | 139 °C | [1] |

| Density | 0.856 g/cm³ | [1] |

Synthesis of this compound: A Representative Protocol

This compound can be efficiently synthesized via the reduction of cyclododecanecarboxylic acid using a powerful reducing agent such as Lithium Aluminum Hydride (LAH). This method is a standard and reliable approach for the conversion of carboxylic acids to their corresponding primary alcohols.[2][3][4][5][6]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound via LAH reduction.

Experimental Protocol: Reduction of Cyclododecanecarboxylic Acid with LAH

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work with Lithium Aluminum Hydride must be conducted by trained personnel in a fume hood with appropriate personal protective equipment, and under anhydrous conditions.

Materials:

-

Cyclododecanecarboxylic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

LAH Suspension: In the reaction flask, a suspension of Lithium Aluminum Hydride (typically 1.5-2.0 molar equivalents) in anhydrous THF is prepared.

-

Addition of Carboxylic Acid: A solution of cyclododecanecarboxylic acid (1.0 molar equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a period of time to ensure complete reduction (monitoring by Thin Layer Chromatography is recommended).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water to decompose any excess LAH, followed by the addition of 10% sulfuric acid until a clear solution is obtained. This step should be performed in an ice bath due to its highly exothermic nature.

-

Workup: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by vacuum distillation or flash column chromatography to yield the final product.

Applications in Research and Drug Development

While this compound finds use in the fragrance and cosmetics industries due to its low skin irritation potential, its utility for researchers and drug development professionals lies in its role as a versatile chemical intermediate.[1]

-

Introduction of Lipophilic Moieties: The large cyclododecyl group can be incorporated into drug candidates to increase their lipophilicity. This can be a strategic approach to modulate pharmacokinetic properties such as membrane permeability and protein binding.

-

Synthesis of Novel Derivatives: The primary alcohol functionality of this compound serves as a handle for further chemical modifications. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters, ethers, and halides, opening up a wide array of synthetic possibilities for creating novel molecular entities.

-

Building Block for Complex Molecules: this compound can be employed as a starting material or an intermediate in the multi-step synthesis of complex natural products or their analogues, which may possess interesting biological activities.

Safety and Handling

This compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is essential to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

At the time of this writing, publicly available, experimentally determined ¹H NMR, ¹³C NMR, and mass spectra for this compound are not readily found in common spectral databases. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment upon synthesis or purchase of this compound.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show a complex multiplet in the aliphatic region (approximately 1.2-1.8 ppm) corresponding to the protons of the cyclododecane ring. A characteristic signal for the -CH₂OH protons would likely appear as a doublet or triplet around 3.4-3.6 ppm. The hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would display multiple signals in the aliphatic region for the carbons of the cyclododecane ring and a distinct signal for the -CH₂OH carbon at approximately 60-70 ppm.

-

FTIR: The infrared spectrum would be characterized by a strong, broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a C-O stretching band in the region of 1050-1150 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns for long-chain alcohols would include the loss of water (M-18) and cleavage of the C-C bond alpha to the oxygen atom.

References

-

LookChem. Cas 1892-12-2, hydroxymethylcyclododecane. [Link]

-

University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Khan Academy. Reduction of carboxylic acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

DigitalCommons@Kennesaw State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]

-

The Organic Chemistry Portal. Lithium Aluminum Hydride (LAH). [Link]

Sources

The Solubility of Cyclododecylmethanol in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclododecylmethanol, a long-chain cyclic alcohol of interest in various industrial applications, particularly within the fragrance and specialty chemicals sectors. This document delves into the core physicochemical properties of this compound that govern its solubility, presents an illustrative solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for determining its solubility. The causality behind experimental choices and the principles of solvent selection are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in Application

This compound (C₁₃H₂₆O), a saturated 13-carbon cyclic alcohol, possesses a unique molecular architecture that combines a large, nonpolar cycloaliphatic ring with a polar hydroxyl group. This amphiphilic nature dictates its solubility in various media and is a critical parameter for its successful application in formulations. Understanding the solubility of this compound is paramount for:

-

Formulation Development: Ensuring homogeneity and stability in liquid formulations such as fragrances, personal care products, and specialty lubricants.

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis or subsequent chemical modifications.

-

Purification Processes: Designing effective crystallization or extraction procedures.

-

Predicting Performance: Correlating solubility with performance attributes like skin feel in cosmetics or diffusion in a matrix.

This guide is structured to provide a foundational understanding of this compound's solubility, moving from its intrinsic molecular properties to practical, hands-on methodologies for its assessment.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key physicochemical properties influencing its solubility are:

-

Molecular Structure: The molecule consists of a large, nonpolar cyclododecane ring and a polar hydroxymethyl group (-CH₂OH).

-

Polarity: The hydroxyl group is capable of hydrogen bonding, imparting a degree of polarity to an otherwise nonpolar molecule.

-

Lipophilicity: The large cycloaliphatic ring makes the molecule predominantly lipophilic (fat-loving). This is quantitatively expressed by its high calculated XLogP3-AA value of approximately 5.2.[1]

-

Hydrogen Bonding: this compound can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom).[1]

These properties suggest that this compound will exhibit favorable solubility in solvents that can accommodate its large nonpolar ring while also interacting with its polar hydroxyl group.

Illustrative Solubility Profile of this compound

| Solvent | Solvent Type | Polarity Index (P') | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL) | Rationale for Prediction |

| Hexane | Nonpolar (Aliphatic) | 0.1 | High | > 50 | The nonpolar aliphatic nature of hexane closely matches the large cyclododecane ring, leading to strong van der Waals interactions. |

| Toluene | Nonpolar (Aromatic) | 2.4 | High | > 50 | Similar to hexane, the nonpolar character of toluene favors the dissolution of the large alkyl ring. |

| Diethyl Ether | Slightly Polar | 2.8 | High | > 50 | The ether's ability to accept hydrogen bonds and its overall low polarity make it an excellent solvent for the amphiphilic this compound. |

| Acetone | Polar Aprotic | 5.1 | Moderate | 10 - 30 | Acetone's polarity can interact with the hydroxyl group, but its smaller size may not as effectively solvate the large nonpolar ring compared to less polar solvents. |

| Ethanol | Polar Protic | 4.3 | Moderate | 10 - 30 | Ethanol can hydrogen bond with the hydroxyl group, but the overall polarity difference with the large nonpolar ring limits miscibility. |

| Methanol | Polar Protic | 5.1 | Low | 1 - 5 | Methanol is more polar than ethanol, leading to a greater mismatch with the nonpolar cyclododecane ring and thus lower solubility. |

| Water | Highly Polar | 10.2 | Very Low | < 0.1 | The large, nonpolar cyclododecane ring dominates the molecule, making it highly hydrophobic and practically insoluble in water. |

Note: The quantitative values are estimations intended for illustrative purposes and should be experimentally verified for any critical application.

Experimental Protocol for Determining Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The goal is to have undissolved solid remaining after equilibration.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is crucial.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This represents the solubility of this compound in that solvent at the specified temperature.

-

Self-Validating System and Causality

-

Why an excess of solute? This ensures that the solvent becomes fully saturated, representing the thermodynamic equilibrium solubility.

-

Why a long equilibration time with agitation? This allows the dissolution process to reach equilibrium, preventing an underestimation of solubility.

-

Why centrifugation? This is a critical step to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.

-

Why a validated analytical method? This ensures the accuracy and precision of the concentration measurement, which is the foundation of the quantitative solubility value.

Visualization of Key Concepts

Molecular Structure and Polarity

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the experimental determination of solubility.

Applications in the Fragrance Industry

This compound and its derivatives are utilized in the fragrance industry due to their desirable olfactory properties and physical characteristics. Their large molecular size contributes to low volatility, making them excellent fixatives in perfume compositions. A fixative helps to prolong the scent of a fragrance by slowing down the evaporation of more volatile components.

Furthermore, the solubility of this compound in a variety of less polar solvents is advantageous for its incorporation into different product bases, such as:

-

Fine Fragrances: Where it can be dissolved in ethanol-water mixtures.

-

Personal Care Products: Including lotions, creams, and soaps, where it needs to be compatible with the oily or emulsion-based matrix.

-

Household Products: Such as air fresheners and detergents.

The ability to predict and control the solubility of this compound is therefore crucial for fragrance formulators to ensure product stability, clarity, and performance.

Conclusion

The solubility of this compound is a complex interplay of its large, nonpolar cycloaliphatic core and its polar hydroxyl functional group. This technical guide has provided a framework for understanding and predicting its solubility in organic solvents, grounded in its fundamental physicochemical properties. The illustrative solubility data and the detailed experimental protocol offer both a theoretical and a practical foundation for scientists and researchers. A thorough understanding of these principles is essential for leveraging the unique properties of this compound in the development of innovative and stable formulations across various industries.

References

-

PubChem. Cyclododecanemethanol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. "Like dissolves like" - an overview of solubility. [Link]

-

Purdue University. Solubility of Alcohols. Department of Chemistry. [Link]

-

PubChem. Cyclododecanemethanol. National Center for Biotechnology Information. [Link]

Sources

Introduction: Navigating the Data Gap for Cyclododecylmethanol

An In-Depth Technical Guide to the Health and Safety of Cyclododecylmethanol

This compound (CAS No. 1892-12-2) is a C13 aliphatic alcohol characterized by a large cycloalkane ring. While its structural analogues are utilized in various industrial applications, comprehensive toxicological and safety data for this compound itself remains limited. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound. In the absence of a complete data profile, this document adopts a precautionary approach, synthesizing available information, employing read-across methodologies from structurally similar compounds, and grounding recommendations in the fundamental principles of chemical safety and industrial hygiene. The primary objective is to provide a robust framework for risk assessment and safe handling, ensuring the protection of laboratory personnel and the environment.

Section 1: Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment. These characteristics determine its behavior in the laboratory, potential for exposure, and appropriate handling and storage measures.

Core Physicochemical Data

The known properties of this compound are summarized below. It is important to note that some data, such as the melting point, are derived from closely related structures like Cyclododecanol due to the absence of specific experimental values for this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Remarks / Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₆O | Computed by PubChem[1] |

| Molecular Weight | 198.34 g/mol | Computed by PubChem[1] |

| Physical State | Solid | Inferred from related structures like Cyclododecanol[2] |

| Appearance | White Solid | Based on Cyclododecanol[2] |

| Melting Point | 76 - 79 °C | Value for the related compound Cyclododecanol[2] |

| Boiling Point | ~272.7 °C | Value for the related compound Cyclododecanol[2] |

| Flash Point | ~138 °C | Value for the related compound Cyclododecanol[2] |

| Water Solubility | Insoluble | Predicted based on high logP and structure[2] |

| logP (Octanol/Water) | 5.2 | Computed by XLogP3, indicating low water solubility and high lipophilicity[1] |

Interpretation of Physicochemical Data for Safety

The properties listed in Table 1 have direct implications for laboratory safety:

-

Solid Form : As a solid at room temperature, the primary route of inhalation exposure is through the generation of dust.[2][3] Therefore, handling procedures must focus on minimizing dust formation.

-

Low Volatility : The high boiling point and low vapor pressure suggest that at ambient temperatures, significant exposure to vapors is unlikely. However, heating the substance will increase vapor pressure and potential inhalation hazards.

-

Insolubility in Water : The insolubility of this compound in water means that spills will not be diluted by water and may persist in aquatic environments, aligning with its classification as an environmental hazard.[2][4] This property necessitates specific cleanup procedures that do not involve flushing spills into sewer systems.[2][4]

-

High Flash Point : A flash point of approximately 138°C indicates that it is not a highly flammable material at standard laboratory temperatures.[2] However, it is still a combustible solid and should be kept away from open flames and high-heat sources.[3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.[5]

According to information provided to the European Chemicals Agency (ECHA), this compound has the following GHS classification:

-

Hazard Statement H413 : May cause long lasting harmful effects to aquatic life.[1]

-

Hazard Class : Hazardous to the aquatic environment, long-term hazard (Category 4).[1]

However, safety data sheets for structurally analogous compounds, such as Cyclododecanol, often include additional warnings, such as for eye irritation. A precautionary approach would therefore also consider this potential hazard.

GHS Hazard Communication Workflow

The following diagram illustrates the flow from chemical classification to workplace safety, as dictated by the GHS framework.

Caption: GHS Hazard Communication Workflow.

Section 3: Toxicological Profile (A Read-Across Approach)

Rationale for Read-Across

The justification for using Cyclododecanol as a surrogate rests on:

-

Structural Similarity : Both molecules feature a large C12 ring, which is the dominant structural feature. The only difference is an additional methylene (-CH₂-) group in this compound.

-

Similar Physicochemical Properties : Both are solids with low water solubility and high octanol-water partition coefficients, suggesting similar absorption, distribution, metabolism, and excretion (ADME) profiles.[2][7]

Potential Health Effects Based on Analogue Data

Based on data for Cyclododecanol and general principles of toxicology for similar long-chain alcohols, the following potential health effects should be considered:

-

Eye Irritation : May cause serious eye irritation.[8] Direct contact with the solid or dust can lead to mechanical irritation, redness, and pain.[8]

-

Skin Contact : Prolonged or repeated contact may cause mild skin irritation, redness, and pain.[8] Due to its high lipophilicity (logP > 5), it has the potential to defat the skin.

-

Ingestion : May be harmful if swallowed.[3][4] While acute oral toxicity is expected to be low, ingestion of significant quantities could lead to gastrointestinal distress.

-

Inhalation : Inhalation is not an expected primary route of exposure at room temperature due to low volatility.[2] However, inhalation of fine dust particles may cause respiratory tract irritation.[3]

-

Chronic Effects : No data is available to indicate that this compound or its analogues are mutagenic, carcinogenic, or pose a reproductive hazard. The toxicological properties have not been fully investigated.[2]

Section 4: Occupational Exposure Management

No specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound.[9][10] In the absence of an OEL, a risk-based approach using the "Hierarchy of Controls" is mandated to ensure worker safety.

The Hierarchy of Controls

This framework prioritizes control measures from most to least effective.

Caption: The Hierarchy of Controls Framework.

Experimental Protocol: Implementing Controls for this compound

This protocol outlines the steps to safely manage this compound exposure in a research setting.

-

Hazard Assessment (Elimination/Substitution) : 1.1. Confirm if the use of this compound is essential for the experiment. 1.2. Investigate if a less hazardous or better-characterized alternative can be used. Document this assessment.

-

Establish Engineering Controls (Primary Barrier) : 2.1. Weighing and Handling Solids : All weighing and transfers of solid this compound must be conducted within a chemical fume hood or a powder containment hood to capture any generated dust at the source. 2.2. Handling Solutions : If heated, all work must be performed in a certified chemical fume hood to control potential vapors. 2.3. Ventilation : Ensure the laboratory has adequate general ventilation (e.g., 6-12 air changes per hour).

-

Implement Administrative Controls (Procedural Barrier) : 3.1. Designate Work Areas : Clearly mark areas where this compound is handled and stored. 3.2. Standard Operating Procedures (SOPs) : Develop and document a specific SOP for the handling of this compound, including the steps outlined in this guide. All personnel must be trained on this SOP. 3.3. Hygiene Practices : Prohibit eating, drinking, and smoking in the laboratory.[3] Personnel must wash hands thoroughly after handling the chemical, before leaving the lab, and before breaks.

-

Prescribe Personal Protective Equipment (PPE) (Final Barrier) : 4.1. Refer to Section 6 for a detailed PPE selection protocol. The minimum required PPE includes a lab coat, safety glasses with side shields, and nitrile gloves.

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent exposure and maintain chemical integrity.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure all engineering controls are operational and required PPE is donned correctly. Clear the workspace of any unnecessary items.

-

Weighing : Use a dedicated scoop or spatula. Weigh the material on weighing paper or in a tared container inside a fume hood or containment balance enclosure to prevent dust dispersal.

-

Transfer : Gently transfer the solid to the reaction vessel. Avoid pouring from a height, which can create dust clouds.

-

Cleaning : After handling, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of cleaning materials as hazardous waste.

-

De-gowning : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands immediately.

Storage Requirements

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][8]

-

Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3]

-

Ensure containers are clearly labeled with the chemical name and GHS hazard information.

Section 6: Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

PPE Selection Workflow

Caption: PPE Selection Workflow for this compound.

PPE Protocol and Justification

-

Eye and Face Protection :

-

Protocol : Wear ANSI Z87.1-compliant safety glasses with side shields at all times. If there is a risk of splashing or significant dust generation, upgrade to chemical splash goggles.

-

Justification : Protects against eye irritation from accidental contact with dust or splashes of solutions containing the compound.[8]

-

-

Skin Protection :

-

Protocol : Wear a long-sleeved lab coat. Use nitrile gloves for incidental contact. For prolonged contact or immersion, consult glove manufacturer data, but heavier-duty nitrile or butyl rubber gloves are recommended. Change gloves immediately if contaminated.

-

Justification : Prevents skin irritation and potential absorption.[8] A lab coat protects personal clothing.

-

-

Respiratory Protection :

-

Protocol : Respiratory protection is generally not required if work is conducted within a certified chemical fume hood or powder containment enclosure.[2] If these controls are not available or fail, and dust is present, a NIOSH-approved N95 filtering facepiece respirator should be used.

-

Justification : Provides a barrier against the inhalation of irritating dust particles.

-

Section 7: Emergency Procedures

Rapid and correct response during an emergency is crucial.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[8]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[8]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

Inhalation : Move person into fresh air. If not breathing, give artificial respiration. If symptoms develop or persist, call a physician.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[2][3]

-

Specific Hazards : Dust can form an explosive mixture with air.[2][3] Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[2]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures (Spill Cleanup)

-

Evacuate : Evacuate non-essential personnel from the area.

-

Ventilate : Ensure the area is well-ventilated.

-

Control Ignition : Remove all sources of ignition.

-

Containment : Wear appropriate PPE. Avoid generating dust.[2][3]

-

Cleanup : Gently sweep or vacuum up the spilled solid. Place into a suitable, labeled container for disposal. Do not use compressed air for cleaning.

-

Decontamination : Clean the spill area with a suitable solvent and then soap and water.

-

Environmental Precautions : Do not let the chemical enter the environment. Prevent entry into waterways, sewers, or basements.[2][4]

Section 8: Environmental Protection and Disposal

The primary identified hazard of this compound is its potential for long-lasting harmful effects on aquatic life.[1]

Environmental Fate

With low water solubility and a high logP, this compound is not likely to be mobile in soil and will tend to partition to organic matter.[2] Its persistence in the environment is a key concern, necessitating responsible disposal.

Disposal Protocol

-

Waste Classification : All waste materials contaminated with this compound, including the chemical itself, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Collection : Collect waste in sealed, properly labeled containers. Do not mix with other waste streams unless compatible.

-

Disposal : Dispose of contents/container in accordance with all local, regional, and national regulations.[8] This must be done through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain. [2][4]

Conclusion

While a complete health and safety profile for this compound is yet to be established, a conservative and systematic approach based on its known physicochemical properties, GHS classification, and data from structural analogues allows for its safe use in a research environment. The core principles of risk mitigation—minimizing dust generation through engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment—are paramount. Researchers and laboratory managers must remain vigilant, treat this compound with the caution afforded to any substance with an incomplete toxicological dataset, and prioritize the protection of both personnel and the environment.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link]

- Chem Service Inc. (2017). Safety Data Sheet: Methanol (d4). Retrieved from [Source not providing a direct link, but content is used]

- RIFM. (2020). RIFM fragrance ingredient safety assessment, cyclododecaneethanol, β-methyl-, CAS Registry Number 118562-73-5. Food and Chemical Toxicology.

- Fisher Scientific. (Date not specified). Safety Data Sheet: Cyclododecanol. Retrieved from [Source not providing a direct link, but content is used]

-

Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclododecanol (CAS 1724-39-6) - Chemical & Physical Properties. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). GHS Classification (Rev.11, 2025) Summary. PubChem. Retrieved from [Link]

Sources

- 1. Cyclododecanemethanol | C13H26O | CID 74686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ca [fishersci.ca]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Cyclododecanol (CAS 1724-39-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]

- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Cyclododecylmethanol

Introduction

Cyclododecylmethanol, a C13 aliphatic alcohol, finds application in various industrial formulations, including as a fragrance ingredient and a chemical intermediate. Its introduction into the environment, either directly through manufacturing processes or indirectly through consumer use, necessitates a thorough understanding of its environmental fate and degradation pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key processes governing the persistence and transformation of this compound in the environment. We will delve into its predicted physicochemical properties and explore the potential for biodegradation, abiotic degradation, and bioaccumulation, underpinned by established scientific principles and methodologies.

Physicochemical Properties and Environmental Distribution

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Implication for Environmental Fate |

| Molecular Formula | C13H26O[1] | |

| Molecular Weight | 198.35 g/mol [1] | |

| Water Solubility | Low | Expected to partition from the aqueous phase to soil, sediment, and biota. |

| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant.[2][3] |

| Octanol-Water Partition Coefficient (Log Kow) | High (estimated > 4) | Indicates a potential for bioaccumulation in organisms.[4] |

The low water solubility and high predicted octanol-water partition coefficient (Log Kow) suggest that this compound will preferentially adsorb to organic matter in soil and sediment, limiting its mobility in aqueous environments. Its low vapor pressure indicates that volatilization into the atmosphere is unlikely to be a significant transport mechanism.[2][3]

Biodegradation: The Primary Transformation Pathway

The ultimate fate of many organic compounds in the environment is microbial degradation. The large, cyclic, and saturated structure of this compound presents a challenge for microbial enzymes, suggesting that its biodegradation may be slow.

Predicted Biodegradation Pathway

The most probable initial step in the aerobic biodegradation of this compound is the oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid, forming cyclododecanecarboxylic acid. This is a common metabolic pathway for primary alcohols. The resulting carboxylic acid can then undergo further degradation, potentially through beta-oxidation of the alkane ring, although this process can be sterically hindered in cyclic compounds.

Caption: Predicted aerobic biodegradation pathway of this compound.

Experimental Protocol: Ready Biodegradability Test (OECD 301F)

To experimentally assess the biodegradability of this compound, a standard "Ready Biodegradability" test, such as the OECD 301F (Manometric Respirometry Test), is recommended. This test provides a stringent evaluation of a chemical's potential for rapid and complete biodegradation.

Methodology:

-

Test System Preparation: A defined mineral medium is inoculated with a mixed population of microorganisms from a sewage treatment plant.

-

Test Substance Addition: this compound is added as the sole source of organic carbon at a concentration of 100 mg/L.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

-

Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of this compound. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Causality Behind Experimental Choices:

-

Sole Carbon Source: Providing this compound as the only carbon source ensures that any observed microbial activity is directly related to its degradation.

-

Mixed Microbial Inoculum: Using a diverse microbial community from a sewage treatment plant increases the likelihood of containing organisms with the necessary metabolic capabilities.

-

28-Day Duration: This timeframe allows for the potential adaptation of microorganisms to the test substance.

Abiotic Degradation: Hydrolysis and Photolysis

Abiotic processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemicals in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[5] For this compound, which is a primary alcohol, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 4-9). Alcohols are generally stable to hydrolysis unless under extreme acidic or basic conditions.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light.[6] this compound does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis in aqueous environments or on soil surfaces is not anticipated to be a significant degradation process. However, indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., humic acids), could potentially occur, although likely at a slow rate.

Caption: Logical workflow for assessing abiotic degradation of this compound.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The high predicted Log Kow of this compound suggests a potential for bioaccumulation in aquatic organisms.

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential and is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. A high BCF value indicates a greater tendency for a substance to accumulate in living tissues.

Experimental Protocol: Fish Bioconcentration Test (OECD 305)

The OECD 305 guideline provides a standardized method for determining the BCF in fish.

Methodology:

-

Acclimation: Test fish (e.g., rainbow trout or zebrafish) are acclimated to laboratory conditions.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in water for a period sufficient to reach steady state (typically 28 days). Water and fish tissue concentrations are measured at regular intervals.

-

Depuration Phase: The fish are then transferred to clean water, and the rate at which the chemical is eliminated from their tissues is monitored.

-

Data Analysis: The BCF is calculated as the ratio of the chemical concentration in the fish tissue to the concentration in the water at steady state.

Causality Behind Experimental Choices:

-

Constant Exposure Concentration: Maintaining a constant concentration in the water allows for the determination of a steady-state BCF.

-

Uptake and Depuration Phases: This two-phase approach provides a comprehensive understanding of both the accumulation and elimination kinetics of the substance.

Ecotoxicological Considerations

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as H413: "May cause long lasting harmful effects to aquatic life".[1] This classification underscores the importance of understanding its environmental fate to properly assess its risk to aquatic ecosystems.

Conclusion

While specific experimental data on the environmental fate of this compound is limited, its chemical structure provides a basis for predicting its behavior. It is likely to be persistent in the environment, with slow biodegradation being the primary degradation pathway. Abiotic degradation through hydrolysis and photolysis is expected to be negligible. The high predicted Log Kow suggests a potential for bioaccumulation in aquatic organisms, which warrants further experimental investigation using standardized protocols such as the OECD 305 test. The ecotoxicological classification of this compound highlights the need for a comprehensive environmental risk assessment, informed by robust data on its fate and effects. This guide provides a framework for researchers to design and execute the necessary studies to fill the existing data gaps and ensure a thorough understanding of the environmental profile of this compound.

References

-

ECETOC. (n.d.). Document N° 41. Retrieved from [Link]

-